3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the acylation of 3-amino-4-methoxybenzoic acid with 3-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides .
Scientific Research Applications
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxybenzamide: Lacks the trifluoromethyl group, resulting in different biological activities.
N-phenylbenzamide: Does not contain the amino or methoxy groups, leading to distinct chemical properties.
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide makes it unique among benzamides. This group significantly enhances the compound’s electronegativity and biological activity, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
24304-49-2 |
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Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-6-5-9(7-12(13)19)14(21)20-11-4-2-3-10(8-11)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
InChI Key |
LYGZYNHMZOPJKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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